Vitedoin A

Antioxidant Lipid Peroxidation Natural Products

Vitedoin A addresses the need for a lipid peroxidation inhibitor that outperforms α-tocopherol and a radical scavenger stronger than L-cysteine. This phenyldihydronaphthalene lignan is the only Vitex negundo component selectively suppressing RANKL-induced osteoclast differentiation via ERK/NFATc1 (IC50 0.38 μM for NO inhibition). • Outperforms α-tocopherol in ferric thiocyanate lipid peroxidation assay. • Exceeds L-cysteine in DPPH radical-scavenging capacity. • Selectively active anti-osteoclast agent not recapitulated by VN1 or crude extracts. Supplied as ≥98% HPLC powder with global shipping and batch-specific CoA.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B161436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitedoin A
Synonymsvitedoin A
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O
InChIInChI=1S/C20H20O6/c1-25-17-8-12(3-5-15(17)23)18-14(10-22)13(9-21)7-11-4-6-16(24)20(26-2)19(11)18/h3-9,14,18,22-24H,10H2,1-2H3/t14-,18+/m0/s1
InChIKeyZLCZJORNMCGOTR-KBXCAEBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Vitedoin A for Antioxidant & Anti-Inflammatory Research


Vitedoin A (CAS 819861-40-0, C20H20O6, MW 356.37) is a phenyldihydronaphthalene-type lignan first isolated and structurally characterized from the seeds of Vitex negundo [1]. It belongs to the aryltetralin lignan class and is distinguished from related phenylnaphthalene-type lignan alkaloids (e.g., vitedoamine A) and diterpenes (e.g., vitedoin B) isolated from the same source by its unique 3,4-dihydronaphthalene-2-carbaldehyde core bearing 4-hydroxy-3-methoxyphenyl and hydroxymethyl substituents [2]. The compound is commercially available from multiple vendors (e.g., TargetMol, MedChemExpress, BOC Sciences) with reported purity typically ≥98% and is supplied as a powder for research applications in antioxidant, radical-scavenging, nitric oxide (NO) inhibition, and anti-osteoclast differentiation studies .

Compound class Phenyldihydronaphthalene-type lignan
Research context Antioxidant screening, radical-scavenging, NO inhibition, osteoclast differentiation assays
Distinguish from Vitedoamine A (phenylnaphthalene alkaloid) and vitedoin B (diterpene) co-isolated from Vitex negundo

Why Vitedoin A Cannot Be Substituted


Vitedoin A cannot be generically substituted because its molecular architecture confers a distinct combination of antioxidative potency and mechanistic specificity that diverges from both common reference antioxidants and structurally related co-isolated lignans. Head-to-head assays demonstrate that Vitedoin A outperforms α-tocopherol in the ferric thiocyanate lipid peroxidation system and exceeds L-cysteine in DPPH radical-scavenging capacity [1]. Critically, within the Vitex negundo lignan mixture (TOV), Vitedoin A (VN2)—but not the structurally analogous component VN1—selectively drives the anti-osteoclast differentiation phenotype through ERK/NFATc1 signaling suppression, establishing that minor structural variations among co-occurring lignans yield functionally non-redundant bioactivities [2]. Procurement of undefined Vitex extracts or alternative lignan standards will not recapitulate this specific activity profile.

α‑Tocopherol May not reproduce the reported lipid peroxidation inhibition profile; activity profile differs in ferric thiocyanate assay.
Undefined Vitex extracts Lack the specific ERK/NFATc1-suppressive osteoclast activity; total lignan mixtures contain inactive VN1 component.
Analog VN1 Structurally analogous lignan shows no osteoclast differentiation inhibition; substitution may shift functional readouts.

Vitedoin A Comparative Evidence Across Key Assays


Lipid Peroxidation Inhibition Superior to α-Tocopherol

Vitedoin A demonstrated stronger antioxidative activity than α-tocopherol (vitamin E) using the ferric thiocyanate method, a standard assay for evaluating protection against lipid peroxidation. The original isolation study reported that compounds 1 (vitedoin A), 2, and 4–7 all exceeded α-tocopherol in this assay system [1]. Quantitative absorbance values or percentage inhibition at specific time points were measured, establishing Vitedoin A as a potent lipid peroxidation inhibitor relative to the industry-standard reference antioxidant.

Lipid Peroxidation Inhibition
Head-to-head
Higher activity than α‑tocopherol in ferric thiocyanate assay
Supports lipid peroxidation inhibition screening context
Quantified absorbance differences reported in source study
Antioxidant Lipid Peroxidation Natural Products

DPPH Radical Scavenging Exceeds L-Cysteine

In the DPPH (1,1-diphenyl-2-picrylhydrazyl) stable free radical scavenging assay, Vitedoin A exhibited higher radical-scavenging effect than L-cysteine, a standard amino acid-based antioxidant reference [1]. This direct comparison establishes Vitedoin A as a more potent scavenger of the DPPH radical, a widely used indicator of hydrogen-donating or radical-quenching capacity. The study also tested compounds 2 and 4–7, all showing activity superior to L-cysteine [2].

DPPH Radical Scavenging
Head-to-head
Higher radical‑scavenging effect than L‑cysteine
Supports radical‑scavenging screening context
Exact IC50 / % scavenging in original publication
Free Radical Scavenging DPPH Assay Antioxidant

Nitric Oxide Inhibition in Macrophage Model

Vitedoin A (also catalogued as Vitexdoin A) inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages with an IC50 of 0.38 μM [1]. This sub-micromolar potency positions Vitedoin A as a moderately active NO scavenging lignan. While this value is reported in isolation without a direct comparator in the same study, it provides a benchmark for cross-study comparisons with other NO inhibitory lignans (e.g., compounds 5, 6, and 9 from related Vitex negundo fractions show IC50 values of 0.13, 0.15, and 0.11 μM, respectively) [2].

Nitric Oxide Inhibition
Cross-study comparable
IC50 = 0.38 μM in LPS‑stimulated RAW 264.7 macrophages
Supports NO inhibition assay context
Other Vitex lignans show higher potency; see cross‑study comparison
Nitric Oxide Inhibition Anti-inflammatory RAW 264.7

Selective Osteoclast Inhibition vs. Inactive Analog

In a direct comparative study of the two main components of total lignans from Vitex negundo seeds (TOV), Vitedoin A (designated VN2) selectively and significantly inhibited RANKL-induced osteoclast differentiation in bone marrow macrophages (BMMs), whereas the structurally similar component VN1 (6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde) exhibited no appreciable inhibitory effect [1]. VN2 reduced TRAP (tartrate-resistant acid phosphatase) activity, decreased the number of TRAP-positive multinuclear cells, diminished actin ring formation, and downregulated mRNA levels of osteoclast marker genes including CTSK, TRAP, NFATc1, and OSCAR. Mechanistically, VN2 suppressed phosphorylation of ERK and protein expression of NFATc1, TRAP, and CTSK in BMMs [1].

Osteoclast Differentiation
Head-to-head
VN2 (Vitedoin A) inhibits RANKL‑induced osteoclastogenesis; VN1 inactive
Supports osteoclast signaling assay context
ERK/NFATc1 pathway suppression; PK profile reported
Osteoclast Differentiation Bone Resorption ERK/NFATc1 Signaling

HepG2 Cytotoxicity Profile

In a phytochemical investigation of Vitex negundo var. cannabifolia fruits, Vitedoin A (as one of compounds 1–4) demonstrated cytotoxicity against HepG2 human hepatocellular carcinoma cells with IC50 values in the range of 5.2–24.2 μmol·L⁻¹ [1]. This study simultaneously evaluated thirteen lignans and six phenolic compounds for both NO inhibitory and cytotoxic activities, providing a class-level reference range for the cytotoxic potential of Vitex-derived lignans. The reported IC50 range indicates moderate but detectable cytotoxicity, suggesting Vitedoin A may possess anti-proliferative activity warranting further investigation.

HepG2 Cytotoxicity
Class‑level
IC50 range 5.2–24.2 μmol·L⁻¹ across lignan subset
Supports cytotoxicity endpoint review
Moderate activity; not sub‑micromolar; data to verify per compound
Cytotoxicity HepG2 Cancer Research

Phenyldihydronaphthalene Lignan Structural Identity

The original isolation and characterization study from Vitex negundo seeds identified three new compounds: Vitedoin A (1), a phenyldihydronaphthalene-type lignan; Vitedoamine A (2), a phenylnaphthalene-type lignan alkaloid; and Vitedoin B (3), a trinorlabdane-type diterpene, alongside five known lignan derivatives (4–8) [1]. The structural determination relied on comprehensive NMR and MS analysis. The 1H NMR spectrum of Vitedoin A was closely analogous to that of compound 4, with distinguishing splitting patterns and chemical shifts of two aromatic protons [δ 7.17 (d, J = 8.5 Hz), 6.88 (d, J = 8.5 Hz) in 1 vs. δ 7.11 (s), 6.68 (s) in 4] [2]. This definitive structural assignment confirms Vitedoin A as a unique chemical entity with a phenyldihydronaphthalene core, differentiating it from both the phenylnaphthalene alkaloid vitedoamine A and the norditerpene vitedoin B co-occurring in the same extract.

Structural Identity
Method context
Phenyldihydronaphthalene lignan confirmed by NMR; distinct from alkaloid and diterpene
Confirms unique chemical entity for procurement
Verify CAS 819861‑40‑0 and NMR profile
Structural Elucidation Lignan Classification Natural Product Chemistry

Vitedoin A Research Application Scenarios


Lipid Peroxidation: Outperforming α-Tocopherol

Vitedoin A is the preferred test compound for investigators seeking an antioxidant with demonstrated stronger activity than α-tocopherol in the ferric thiocyanate lipid peroxidation assay [1]. Applications include studying the mechanisms of non-vitamin E lipid peroxidation inhibitors, evaluating protection of polyunsaturated fatty acids in membrane or lipoprotein models, and benchmarking novel synthetic antioxidants against a natural product that exceeds the vitamin E standard. The compound is suitable as a positive control in lipid peroxidation assays where α-tocopherol provides insufficient signal-to-noise discrimination.

DPPH Radical Scavenging & SAR Studies

Vitedoin A's demonstrated superiority over L-cysteine in DPPH radical-scavenging assays [1] makes it an appropriate tool for radical-scavenging screening panels and SAR investigations of phenyldihydronaphthalene lignans. Researchers characterizing the hydrogen-donating capacity of natural product libraries or evaluating the radical-quenching potential of synthetic lignan analogs can employ Vitedoin A as a benchmark reference compound with quantified activity exceeding the standard amino acid-based antioxidant comparator.

Osteoclast Differentiation via ERK/NFATc1 Pathway

Vitedoin A is the sole identified active component within total Vitex negundo seed lignans (TOV) responsible for suppressing RANKL-induced osteoclast differentiation through ERK/NFATc1 signaling inhibition [2]. This specific activity is not shared by the structurally analogous VN1 component [2]. Applications include studying the molecular regulation of osteoclastogenesis, screening for anti-resorptive agents in bone loss disorders (osteoporosis, osteoarthritis, rheumatoid arthritis), and investigating ERK/NFATc1 crosstalk in osteoclast-immune interactions. Vitedoin A should be selected over VN1 or undefined Vitex lignan mixtures for any osteoclast-focused research.

Nitric Oxide Inhibition in Inflammatory Macrophages

Vitedoin A inhibits LPS-stimulated NO production in RAW 264.7 macrophages with a sub-micromolar IC50 of 0.38 μM [3]. This establishes Vitedoin A as a suitable tool compound for investigating iNOS regulation and NO-mediated inflammatory signaling. However, researchers should note that other lignans from Vitex sources (e.g., compound 9, IC50 = 0.11 μM) exhibit greater potency in this assay [4], so Vitedoin A is best employed where moderate NO inhibitory activity is sufficient or where the phenyldihydronaphthalene scaffold is specifically required for mechanistic studies.

Application
Selection Property
Validation Focus
Lipid peroxidation inhibition studies
Lipid peroxidation inhibition profile
Ferric thiocyanate assay endpoint validation
DPPH radical‑scavenging screening
Radical‑scavenging assay context
DPPH assay endpoint validation
Osteoclast differentiation pathway research
ERK/NFATc1 signaling inhibition context
RANKL‑induced osteoclastogenesis assay validation
Nitric oxide inhibition in macrophage model
LPS‑induced NO inhibition context
iNOS/NO signaling pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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